molecular formula C8H6BrNO2 B1343086 4-Bromo-6-hydroxyisoindolin-1-one CAS No. 808127-76-6

4-Bromo-6-hydroxyisoindolin-1-one

Cat. No. B1343086
M. Wt: 228.04 g/mol
InChI Key: BQPRSUFYMWPKEI-UHFFFAOYSA-N
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Description

4-Bromo-6-hydroxyisoindolin-1-one is a compound that can be associated with brominated isoindolinone derivatives, which are of interest due to their potential biological activities. Although the provided papers do not directly discuss 4-Bromo-6-hydroxyisoindolin-1-one, they do provide insights into the synthesis and properties of structurally related brominated compounds, which can be useful for understanding the chemistry of 4-Bromo-6-hydroxyisoindolin-1-one.

Synthesis Analysis

The synthesis of brominated isoindolinone derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-hydroxyisoindolin-1-one derivatives is reported to be achieved through a one-pot two-step sequential reaction involving 2-iodobenzamide derivatives and substituted benzyl cyanides in the presence of copper chloride and cesium carbonate in DMSO . Similarly, the synthesis of brominated tetrahydroisoquinolines is described using a brominated tyrosine derivative as the starting material . These methods highlight the use of halogenated starting materials and transition metal-catalyzed reactions, which could be relevant for the synthesis of 4-Bromo-6-hydroxyisoindolin-1-one.

Molecular Structure Analysis

The molecular structure of brominated isoindolinones and related compounds is typically elucidated using spectroscopic methods such as HRMS and 2D NMR . These techniques allow for the determination of the precise arrangement of atoms within the molecule, including the position of the bromine substituent, which is crucial for understanding the reactivity and potential biological activity of the compound.

Chemical Reactions Analysis

Brominated compounds often participate in various chemical reactions due to the presence of the bromine atom, which can act as a good leaving group or be involved in electrophilic aromatic substitution reactions. The papers describe the formation of bromonium ylides as key intermediates in the synthesis of brominated isoquinolines , indicating that similar intermediates might be involved in reactions of 4-Bromo-6-hydroxyisoindolin-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom, which can affect the compound's polarity, boiling point, and solubility. The papers do not provide specific data on the physical properties of 4-Bromo-6-hydroxyisoindolin-1-one, but the methodologies used for the synthesis and characterization of related compounds suggest that similar properties can be expected for 4-Bromo-6-hydroxyisoindolin-1-one, such as solubility in polar solvents like DMSO .

Scientific Research Applications

Copper-Catalysed Synthesis of 3-Hydroxyisoindolin-1-ones

Researchers have developed an efficient method for synthesizing biologically active 3-hydroxyisoindolin-1-one derivatives, including those with bromo substituents, through a one-pot, two-step sequential reaction. This synthesis utilizes benzyl cyanide as a benzoyl synthon, marking its first use for creating 3-hydroxyisoindolin-1-ones. This method highlights a novel pathway involving carbon degradation followed by ring contraction, showcasing the compound's utility in organic synthesis (Kavala et al., 2020).

Isoindoline Alkaloids in Natural Products

Isoindoline compounds, including 4-hydroxyisoindolin-1-one, have been identified in natural products, such as the ant lion (Myrmeleontidae species larvae), demonstrating their presence in diverse biological systems and potential for pharmacological exploration (Nakatani et al., 2006).

Ultrasonic-Assisted Synthesis

An ultrasonic-assisted synthesis approach has been utilized to create a library of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides. This method is noted for its high efficiency, group tolerance, and scalability, allowing for the synthesis of various isoindolin-1-one motifs in an environmentally friendly manner (Mardjan et al., 2022).

Metal-Free Tandem Reactions in Water

A novel, metal-free method for synthesizing 3-hydroxyisoindolin-1-ones through tandem transformations in water has been developed. This process is remarkable for its regioselectivity, atom economy, and environmental friendliness, producing new C–N and C–O bonds from simple starting materials (Zhou et al., 2010).

Applications in Medicinal Chemistry

3-Hydroxyisoindolin-1-one derivatives have been explored for their BRD4 inhibitory activities against human acute myeloid leukemia cells, demonstrating the compound's potential as a therapeutic scaffold. The structural modifications of these inhibitors highlight the versatility of isoindolin-1-one derivatives in drug design (Chen et al., 2019).

Safety And Hazards

The safety information available indicates that 4-Bromo-6-hydroxyisoindolin-1-one may pose certain hazards. The compound has been classified with the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-bromo-6-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-2,11H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRSUFYMWPKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2Br)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619883
Record name 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-hydroxyisoindolin-1-one

CAS RN

808127-76-6
Record name 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A −78° C. suspension of Example 104A (100 mg, 0.41 mmol) in dichloromethane (13 mL) was treated dropwise with 1M BBr3 in dichloromethane (1.2 mL, 1.2 mmol), stirred at −78° C. for 1 hour, and stirred at room temperature for 2 hours. The mixture was treated with additional 1M BBr3 in dichloromethnae (0.8 mL), heated to reflux overnight, then cooled to room temperature, and partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4), filtered, and concentrated to give 91 mg (97%) of the desired product. MS (ESI(−)) m/226, 228 (M−H)−.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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